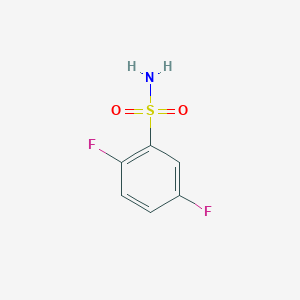

2,5-Difluorobenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-difluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLMFEUWXDKZGOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152661 | |

| Record name | 2,5-Difluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120022-63-1 | |

| Record name | 2,5-Difluorobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120022631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Difluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Difluorobenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2,5-Difluorobenzenesulfonamide

Introduction: The Significance of Fluorinated Sulfonamides

2,5-Difluorobenzenesulfonamide is a fluorinated aromatic sulfonamide that has garnered significant interest within the scientific community. Its utility stems from the unique physicochemical properties imparted by the two fluorine atoms on the benzene ring. These fluorine substituents can enhance metabolic stability, binding affinity, and bioavailability of molecules, making this compound a valuable building block in medicinal chemistry and drug discovery.[1][2] The arylsulfonamide moiety itself is a key pharmacophore found in a wide array of therapeutic agents, including antibiotics, diuretics, and enzyme inhibitors.[3]

Beyond pharmaceuticals, this compound serves as a crucial intermediate in the development of advanced agrochemicals and materials.[1][2] Its incorporation into larger molecular frameworks can improve properties such as thermal stability and chemical resistance in polymers.[2] This guide provides a comprehensive overview of a robust synthetic route to this compound and the analytical methods required for its thorough characterization, reflecting field-proven insights for researchers and drug development professionals.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a reliable two-step process. This method begins with the conversion of a commercially available starting material, 2,5-difluoroaniline, into the reactive intermediate 2,5-difluorobenzenesulfonyl chloride. This intermediate is then subjected to amination to yield the final product. This pathway is favored due to its efficiency and the relatively straightforward purification of its intermediates and final product.

Caption: Synthetic pathway for this compound.

Part 1: Synthesis of 2,5-Difluorobenzenesulfonyl Chloride

The initial step involves a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for converting an amino group into a wide range of functionalities via a diazonium salt intermediate.

Causality Behind Experimental Choices:

-

Diazotization at Low Temperature: The reaction of the primary aromatic amine (2,5-difluoroaniline) with sodium nitrite and acid must be conducted at low temperatures (-10 to -25 °C).[4] This is critical because diazonium salts are unstable at higher temperatures and can decompose, significantly reducing the yield.

-

Sulfur Dioxide and Copper Catalyst: The diazonium salt is then treated with sulfur dioxide in the presence of a copper(I) chloride catalyst.[4] Sulfur dioxide serves as the source of the sulfonyl group, while the copper catalyst facilitates the displacement of the diazonium group and the formation of the sulfonyl chloride.

Detailed Experimental Protocol: Step 1

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a mixture of 33 mL of concentrated hydrochloric acid and 10 mL of glacial acetic acid.[4]

-

Amine Addition: Cool the acid mixture to between -10 °C and -15 °C using an ice-salt bath. To this, rapidly add 12.9 g (99.9 mmol) of 2,5-difluoroaniline.[4]

-

Diazotization: Prepare a solution of 7.4 g (107 mmol) of sodium nitrite in 15 mL of water. Add this solution dropwise to the reaction mixture, ensuring the internal temperature is maintained between -10 °C and -25 °C.[4] Stir vigorously for 45 minutes after the addition is complete.

-

Sulfonylation: In a separate flask, prepare a solution of acetic acid saturated with sulfur dioxide and containing 2.5 g (25.3 mmol) of cuprous chloride.[4] Add this mixture in portions to the cold diazonium salt solution. A significant evolution of nitrogen gas will be observed.

-

Workup and Isolation: Allow the reaction to warm to room temperature and stir for 2 hours. Pour the mixture into 450 mL of an ice-water slurry and extract with diethyl ether (3 x 100 mL).[4]

-

Purification: Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution until effervescence ceases, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,5-difluorobenzenesulfonyl chloride as an oil.[4] This intermediate is often used in the next step without further purification.

Part 2: Synthesis of this compound

This step is a nucleophilic substitution reaction where the highly electrophilic sulfur atom of the sulfonyl chloride is attacked by the nitrogen atom of ammonia.[5][6]

Causality Behind Experimental Choices:

-

Ammonia as Nucleophile: Aqueous ammonia provides a readily available and effective source of the nucleophilic NH₃ required to displace the chloride from the sulfonyl chloride group.

-

Heating: Gentle heating can accelerate the reaction, ensuring complete conversion to the sulfonamide.[6] The resulting sulfonamide is typically a stable solid that precipitates from the aqueous solution upon cooling.

Detailed Experimental Protocol: Step 2

-

Reaction Setup: Transfer the crude 2,5-difluorobenzenesulfonyl chloride from the previous step to a suitable Erlenmeyer flask equipped with a magnetic stir bar.

-

Amination: In a fume hood, add 50 mL of concentrated aqueous ammonia. Stir the mixture and gently heat to 50-60 °C for 30 minutes. The reaction is often accompanied by the formation of a white precipitate.[6]

-

Isolation: Cool the reaction mixture in an ice bath to maximize precipitation of the product.[6]

-

Purification: Collect the white solid by vacuum filtration, washing the filter cake with copious amounts of cold deionized water to remove any residual ammonia and ammonium chloride salts.

-

Drying and Recrystallization: Dry the crude product under vacuum. For higher purity, recrystallize the solid from an appropriate solvent system, such as an ethanol/water mixture, to yield this compound as a white crystalline solid.[1]

Characterization and Validation

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following workflow represents a self-validating system to ensure product integrity.

Caption: Overall experimental workflow from synthesis to final validation.

Physicochemical and Spectroscopic Data

The identity and purity of the final compound are confirmed by comparing the experimental data with established literature values.

Table 1: Physicochemical Properties

| Property | Expected Value | Source(s) |

|---|---|---|

| Molecular Formula | C₆H₅F₂NO₂S | [1][7] |

| Molecular Weight | 193.17 g/mol | [1][7] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 135-139 °C | [1] |

| Purity (GC/HPLC) | ≥ 97% | |

Table 2: Key Spectroscopic Characterization Data

| Technique | Characteristic Features |

|---|---|

| ¹H NMR | Signals in the aromatic region (approx. 7.0-8.0 ppm) showing complex splitting due to H-H and H-F coupling. A broad singlet for the -SO₂NH₂ protons (exchangeable with D₂O). |

| ¹³C NMR | Aromatic carbon signals exhibiting large C-F coupling constants. The carbon attached to the sulfonyl group will be shifted downfield. |

| ¹⁹F NMR | Two distinct signals for the non-equivalent fluorine atoms, each showing splitting due to F-F and F-H coupling. |

| IR Spectroscopy | Two characteristic N-H stretching bands around 3250-3350 cm⁻¹. Strong, asymmetric and symmetric S=O stretching bands around 1330 cm⁻¹ and 1160 cm⁻¹, respectively. C-F stretching bands around 1200-1250 cm⁻¹. |

| Mass Spec. (EI) | Molecular ion peak (M⁺) at m/z = 193. |

Interpreting the Data (E-E-A-T in Practice):

-

NMR Spectroscopy: This is the most powerful tool for unambiguous structure confirmation.[8] The presence of fluorine atoms complicates the ¹H and ¹³C spectra due to heteronuclear coupling, but this complexity provides a unique fingerprint for the molecule. ¹⁹F NMR is essential to confirm the presence and environment of the two fluorine atoms.

-

IR Spectroscopy: IR analysis serves as a rapid check for the key functional groups.[9][10] The presence of both N-H and S=O stretches is a strong indicator of successful sulfonamide formation. The absence of a strong absorption around 1700 cm⁻¹ confirms the removal of any carbonyl-containing starting materials or byproducts.

-

Melting Point: A sharp melting point within the literature range (135-139 °C) is a reliable indicator of high purity.[1] A broad or depressed melting point would suggest the presence of impurities.

Conclusion

The synthesis and characterization of this compound can be reliably achieved through the described two-step protocol. By understanding the chemical principles behind each step—from the controlled conditions of the diazotization to the nucleophilic amination—researchers can confidently produce this valuable building block. The subsequent analytical workflow provides a robust, self-validating system to ensure the material's identity and purity, making it suitable for demanding applications in drug discovery, agrochemical development, and materials science.

References

- Process for preparing fluorobenzene-sulfonyl fluorides.

-

This compound, 1 X 1 g (553875-1G). Alkali Scientific. [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

-

Amination of the p-acetaminobenzene sulfonyl chloride. King Saud University. [Link]

-

2,5-Difluorobenzophenone. SpectraBase. [Link]

-

Scheme 1 Synthesis of 2,5-difluorobenzene diazonium tetrafluoroborate 3. ResearchGate. [Link]

-

Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. [Link]

-

Using sulfuramidimidoyl fluorides that undergo sulfur(VI) fluoride exchange for inverse drug discovery. PubMed. [Link]

-

Fragment-based drug discovery—the importance of high-quality molecule libraries. PMC. [Link]

-

Reactions of Polyfluorobenzenes With Nucleophilic Reagents. PMC. [Link]

-

NMR, mass spectroscopy, IR - finding compound structure? ResearchGate. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

Spectroscopy Problems. University of Colorado Boulder, Department of Chemistry. [Link]

-

The ¹H NMR spectra of a) 2 (55 to −25), b) 2 (25 to 4.5), c) 1 b (25 to... ResearchGate. [Link]

-

Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne. Organic Syntheses. [Link]

-

Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. MDPI. [Link]

-

FT-IR spectra of (a) 2,5-dihydroxy-P-benzoquinone and its complexes... ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. medicine.missouri.edu [medicine.missouri.edu]

- 3. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,5-DIFLUOROBENZENESULFONYL CHLORIDE | 26120-86-5 [chemicalbook.com]

- 5. Buy 2,5-Difluorobenzenesulfonyl chloride | 26120-86-5 [smolecule.com]

- 6. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 7. 2,5-二氟苯磺酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. orgchemboulder.com [orgchemboulder.com]

A Technical Guide to the Physicochemical Properties of 2,5-Difluorobenzenesulfonamide for Drug Discovery and Development

Abstract: 2,5-Difluorobenzenesulfonamide is a fluorinated aromatic sulfonamide that serves as a critical structural motif and versatile building block in modern medicinal chemistry and agrochemical synthesis. The strategic incorporation of fluorine atoms onto the phenylsulfonamide scaffold imparts unique electronic properties that can significantly enhance metabolic stability, binding affinity, and membrane permeability of derivative compounds. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering both established data and field-proven experimental protocols for its characterization. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational data with practical methodologies to facilitate its effective application in the synthesis of novel, biologically active molecules.

Introduction & Strategic Importance

The Role of Fluorinated Sulfonamides in Medicinal Chemistry

The arylsulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, from antibacterial drugs to diuretics and enzyme inhibitors.[1][2] Its ability to act as a hydrogen bond donor and acceptor, coupled with its tetrahedral geometry, allows it to serve as a non-classical bioisostere for carboxylate or phosphate groups, enabling potent interactions with biological targets.

The introduction of fluorine atoms, a common strategy in contemporary drug design, confers several advantageous properties. Fluorine's high electronegativity can modulate the acidity (pKa) of adjacent protons, such as the sulfonamide N-H, which directly influences a compound's ionization state, solubility, and transport characteristics. Furthermore, the substitution of hydrogen with fluorine can block sites of oxidative metabolism, thereby enhancing the pharmacokinetic profile of a drug candidate. The unique properties of this compound, therefore, make it an essential building block for developing targeted therapies and advanced chemical agents.[3]

This compound: An Overview

As a key intermediate, this compound is utilized in the synthesis of various pharmaceuticals and agrochemicals.[3][4] Its structure allows for improved solubility and bioavailability, which are critical factors in drug design.[3] Research has shown its derivatives to be potential inhibitors of enzymes like carbonic anhydrases and as modulators of P-glycoprotein (P-gp) to overcome multidrug resistance in cancer therapy.[5][6][7] A thorough understanding of its fundamental physicochemical properties is paramount for any researcher aiming to leverage its synthetic potential.

Core Physicochemical Data

A precise characterization of a compound's physicochemical properties is the foundation of rational drug design, influencing everything from initial synthesis to final clinical performance.

Identity and Structural Properties

The unambiguous identification of this compound is established by its unique structural and molecular identifiers.

Caption: Chemical structure of this compound.

Table 1: Compound Identifiers

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 120022-63-1 | [3][8] |

| Molecular Formula | C₆H₅F₂NO₂S | [3] |

| Linear Formula | C₆H₃F₂SO₂NH₂ | [8] |

| Molecular Weight | 193.17 g/mol | [3][8] |

| InChI Key | OLMFEUWXDKZGOO-UHFFFAOYSA-N |

| SMILES | NS(=O)(=O)c1cc(F)ccc1F | |

Physical and Thermodynamic Properties

These properties are crucial for determining appropriate storage, handling, and formulation conditions.

Table 2: Physical and Thermodynamic Data

| Property | Value | Notes | Source(s) |

|---|---|---|---|

| Appearance | White to almost white powder/crystal | --- | [3] |

| Melting Point | 135 - 139 °C | Experimentally determined | [3] |

| Boiling Point | 320.1 ± 52.0 °C | Predicted value | [9][10] |

| Density | 1.523 ± 0.06 g/cm³ | Predicted value | [9] |

| Solubility | Soluble in Methanol | Qualitative | [9] |

| Storage Temperature | 2 - 8 °C | Recommended |[3] |

Ionization and Partitioning Behavior

The acidity (pKa) of the sulfonamide proton and the lipophilicity (LogP) are arguably the most critical parameters for predicting a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile.

-

pKa: The pKa value dictates the charge state of the molecule at a given pH. For a sulfonamide, the N-H proton is acidic. Its pKa value will determine the ratio of the neutral (R-SO₂NH₂) to the anionic (R-SO₂NH⁻) form in physiological environments, which profoundly impacts solubility, receptor binding, and cell membrane permeability. While no experimental pKa is reported in the initial search, computational models and data from analogous compounds suggest it falls in the weakly acidic range, a topic further explored in the experimental section.[11][12]

-

LogP/LogD: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity in its neutral state. For an ionizable compound like a sulfonamide, the distribution coefficient (LogD) at a specific pH (e.g., physiological pH 7.4) is more relevant as it accounts for both the neutral and ionized forms. A balanced LogD is often essential for oral bioavailability, allowing the drug to permeate lipidic cell membranes while retaining sufficient aqueous solubility for distribution.

Spectroscopic and Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity, purity, and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the atomic framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the three protons on the benzene ring, with splitting patterns dictated by both H-H and H-F coupling. A broad singlet corresponding to the two protons of the sulfonamide (NH₂) group would also be present, with a chemical shift that can vary depending on the solvent and concentration.[13]

-

¹³C NMR: The carbon spectrum will display six signals for the aromatic carbons. The carbons directly bonded to fluorine (C2 and C5) will appear as doublets due to C-F coupling. The carbon attached to the sulfur (C1) will also be identifiable.

-

¹⁹F NMR: The fluorine NMR is a powerful tool for fluorinated compounds. Two distinct signals are expected, one for each fluorine atom, as they are in chemically non-equivalent environments.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: Expected Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonamide N-H | Symmetric & Asymmetric Stretch | 3350 - 3250 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Sulfonyl S=O | Asymmetric & Symmetric Stretch | 1370 - 1330 & 1180 - 1160 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-F | Stretch | 1250 - 1000 |

These expected values are based on established IR correlation tables.[14][15]

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and provides structural information through fragmentation analysis. Using electrospray ionization (ESI) in positive mode, the expected protonated molecular ion [M+H]⁺ would be observed at m/z 194.17. A characteristic and diagnostic fragmentation pathway for arylsulfonamides is the neutral loss of sulfur dioxide (SO₂), resulting in a prominent fragment ion at [M+H-64]⁺.[1]

Experimental Protocols for Property Determination

To ensure data integrity and reproducibility, standardized, well-validated protocols are essential. The following section details methodologies for determining key physicochemical parameters.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

Rationale: The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility. It ensures that a true equilibrium is reached between the solid state and the solution, providing a value that is critical for preclinical and formulation development.[16]

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert vial.

-

Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a minimum of 24-48 hours to ensure equilibrium is achieved.

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. Centrifuge the sample at high speed to pellet any remaining suspended solid.

-

Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Dilute the aliquot appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

-

Validation: The presence of remaining solid material in the vial after the experiment confirms that the initial amount was in excess and the resulting measurement represents the true equilibrium solubility.

Protocol: Determination of pKa by Potentiometric Titration

Rationale: Potentiometric titration is a robust and direct method for determining the pKa of weakly acidic or basic compounds. It relies on monitoring the change in pH of a solution upon the incremental addition of a titrant (e.g., NaOH for an acid), from which the acid dissociation constant can be calculated.

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent system. Since its aqueous solubility may be low, a co-solvent system (e.g., methanol/water) is often required.

-

System Setup: Place the solution in a thermostatted vessel, blanket with an inert gas (e.g., nitrogen) to prevent CO₂ dissolution, and immerse a calibrated pH electrode.

-

Titration: Incrementally add a standardized solution of 0.1 M NaOH using a precision burette. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Data Processing: Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

pKa Calculation: The pKa is the pH at which 50% of the sulfonamide has been neutralized. This corresponds to the pH at the half-equivalence point on the titration curve. The equivalence point is most accurately found by plotting the first derivative of the curve (ΔpH/ΔV).

-

Co-solvent Correction: If a co-solvent was used, the apparent pKa (pₛKa) must be corrected to obtain the aqueous pKa. This can be achieved by performing titrations at several co-solvent concentrations and extrapolating to 0% co-solvent using methods like the Yasuda-Shedlovsky extrapolation.[12]

Applications and Relevance in Drug Discovery

The physicochemical profile of this compound makes it an attractive starting point for synthesizing targeted therapeutic agents.

Sources

- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. medicine.missouri.edu [medicine.missouri.edu]

- 5. Buy 2,5-Difluorobenzenesulfonyl chloride | 26120-86-5 [smolecule.com]

- 6. Synthesis and biological evaluation of 2,5-disubstituted furan derivatives as P-glycoprotein inhibitors for Doxorubicin resistance in MCF-7/ADR cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound 97 120022-63-1 [sigmaaldrich.com]

- 9. This compound CAS#: 120022-63-1 [m.chemicalbook.com]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eurisotop.com [eurisotop.com]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 16. mdpi.com [mdpi.com]

A Guide to the Spectroscopic Characterization of 2,5-Difluorobenzenesulfonamide

Introduction: The Analytical Imperative

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of molecules is paramount. 2,5-Difluorobenzenesulfonamide is a key structural motif and intermediate, notably explored in the context of carbonic anhydrase inhibitors.[1] Its precise molecular architecture, governed by the interplay of an aromatic ring, two electronegative fluorine atoms, and a sulfonamide group, dictates its chemical reactivity and biological activity. Therefore, a robust and multi-faceted analytical approach is not merely procedural but essential for ensuring purity, confirming identity, and enabling further development.

This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to this compound. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output. The protocols and interpretations described herein are designed to form a self-validating workflow, providing researchers with a comprehensive framework for the characterization of this and structurally related compounds.

Molecular Structure and Atom Numbering

To facilitate a clear and consistent discussion of the spectroscopic data, the following atomic numbering scheme for this compound will be used throughout this guide.

Caption: Atomic numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. For a fluorinated compound like this, a multi-nuclear approach examining ¹H, ¹³C, and ¹⁹F is essential for a complete assignment, as spin-spin coupling occurs not only between protons but also across protons and fluorine, and carbons and fluorine.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment, and their proximity to other NMR-active nuclei.

Interpretation and Causality:

-

Aromatic Region (δ 7.2-7.8 ppm): Three distinct signals are expected for the aromatic protons (H3, H4, H6). The electron-withdrawing nature of the sulfonyl and fluoro groups shifts these protons downfield. The splitting patterns are complex due to both homo- and heteronuclear couplings:

-

H6: This proton is ortho to the SO₂NH₂ group and meta to the F5 fluorine. It will appear as a doublet of doublets of doublets (ddd) due to coupling with H4 (⁴J_HH, small), F2 (⁴J_HF), and F5 (³J_HF).

-

H3: This proton is ortho to F2 and meta to the SO₂NH₂ group. It will appear as a doublet of doublets of doublets (ddd) due to coupling with H4 (³J_HH), F2 (³J_HF), and F5 (⁴J_HF).

-

H4: This proton is coupled to H3 (³J_HH), H6 (⁴J_HH, small), and F5 (³J_HF). It is expected to be a complex multiplet.

-

-

Sulfonamide Protons (-SO₂NH₂): A broad singlet is typically observed for the two equivalent amide protons. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a solvent like DMSO-d₆, this peak is often found around δ 7.5 ppm.

Expected ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~7.7 - 7.8 | m | H6 |

| ~7.5 - 7.6 | m | H3, H4 |

| ~7.5 | br s | NH₂ |

Note: The aromatic region may present as overlapping multiplets requiring advanced 2D NMR techniques for full resolution.

Caption: Key ¹H-¹⁹F and ¹H-¹H coupling relationships.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their hybridization and electronic state. The use of proton broadband decoupling simplifies the spectrum to a series of singlets, but the key diagnostic feature for this molecule is the large coupling constants between carbon and fluorine.

Interpretation and Causality:

-

Carbon-Fluorine Coupling: Carbons directly bonded to fluorine (C2, C5) will appear as doublets with large one-bond coupling constants (¹J_CF ≈ 240-260 Hz). Carbons two or three bonds away will show smaller couplings (²J_CF, ³J_CF). This is a definitive feature for identifying fluorinated positions.[2]

-

Chemical Shifts: Six distinct signals are expected. The carbons attached to fluorine (C2, C5) will be significantly downfield. The carbon attached to the sulfonamide group (C1) will also be deshielded.

Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity (C-F Coupling) | Assignment |

|---|---|---|

| ~158 (d, ¹J_CF ≈ 250 Hz) | Doublet | C2 |

| ~156 (d, ¹J_CF ≈ 252 Hz) | Doublet | C5 |

| ~138 | Singlet/Triplet (small J) | C1 |

| ~120 (d, ²J_CF ≈ 25 Hz) | Doublet | C6 |

| ~118 (dd, ²J_CF, ³J_CF) | Doublet of Doublets | C4 |

| ~116 (dd, ²J_CF, ³J_CF) | Doublet of Doublets | C3 |

¹⁹F NMR Spectroscopy

With 100% natural abundance and high sensitivity, ¹⁹F NMR is an exceptionally informative technique for fluorinated compounds.[3] Chemical shifts are highly sensitive to the electronic environment, spanning a much wider range than ¹H NMR.

Interpretation and Causality:

-

Two distinct signals are expected for the two non-equivalent fluorine atoms, F2 and F5.

-

Their chemical shifts will be in the typical range for aromatic fluorides (e.g., -110 to -120 ppm relative to CFCl₃).[4][5]

-

Each fluorine signal will be split by nearby protons, primarily through three-bond (³J_HF) and four-bond (⁴J_HF) couplings, resulting in complex multiplets. Proton decoupling would simplify these signals to singlets, confirming the absence of F-F coupling.

Expected ¹⁹F NMR Data (376 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity (Proton Coupled) | Assignment |

|---|---|---|

| ~ -114 | Multiplet | F2 |

| ~ -116 | Multiplet | F5 |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 15-25 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for sulfonamides due to better solubility and the ability to clearly observe exchangeable NH protons.[6]

-

Transfer: Vortex the sample until fully dissolved. Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

-

Instrumentation: Insert the sample into the NMR spectrometer (e.g., 400 MHz instrument).

-

Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H spectrum (e.g., 16 scans).

-

Acquire a proton-decoupled ¹³C spectrum (e.g., 1024 scans or more, depending on concentration).

-

Acquire a proton-decoupled ¹⁹F spectrum (e.g., 64 scans). Reference externally or using an internal standard.

-

-

Processing: Fourier transform the acquired Free Induction Decays (FIDs), phase the spectra, and perform baseline correction. Calibrate the chemical shift axis using the residual solvent peak (¹H: δ 2.50, ¹³C: δ 39.52 for DMSO-d₆).

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy probes the vibrational modes of molecules, providing a rapid and reliable method for identifying the presence of key functional groups.

Interpretation and Causality: The IR spectrum of this compound is dominated by absorptions from the sulfonamide, aromatic, and C-F groups. The specific frequencies of these vibrations are determined by bond strength and the mass of the connected atoms.[7]

Expected Characteristic IR Absorptions (ATR)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3370 - 3350 | Medium, Sharp | N-H Asymmetric Stretch (-NH₂) |

| 3280 - 3260 | Medium, Sharp | N-H Symmetric Stretch (-NH₂) |

| 3100 - 3050 | Weak | Aromatic C-H Stretch |

| 1620 - 1580 | Medium | Aromatic C=C Stretch |

| ~1500 | Medium | Aromatic C=C Stretch |

| 1370 - 1330 | Strong | S=O Asymmetric Stretch (-SO₂) |

| 1180 - 1150 | Strong | S=O Symmetric Stretch (-SO₂) |

| 1280 - 1200 | Strong | C-F Stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR-IR)

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) contributions.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. This is critical for obtaining a high-quality spectrum.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum will be automatically ratioed against the background, yielding a clean transmittance or absorbance spectrum. Identify and label the key absorption bands.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.[8]

Interpretation and Causality:

-

Molecular Ion: The molecular formula is C₆H₅F₂NO₂S, with a monoisotopic mass of 193.00 g/mol . In high-resolution MS (HRMS), this can be measured with sub-ppm accuracy, providing definitive confirmation of the elemental composition.[9]

-

Fragmentation Pattern (Electron Ionization - EI): In EI-MS, the molecular ion (M⁺˙ at m/z 193) will be observed. The most characteristic fragmentation pathway for aromatic sulfonamides is the cleavage of the C-S bond followed by rearrangement, leading to the elimination of sulfur dioxide (SO₂).[10]

-

Loss of SO₂: A prominent peak at m/z 129 ([M - SO₂]⁺˙) is highly diagnostic. This corresponds to the formation of a 2,5-difluoroanilino radical cation.

-

Loss of •SO₂NH₂: Cleavage of the C-S bond can result in a peak at m/z 95, corresponding to the C₆H₃F₂⁺ fragment.

-

Loss of F/HF: Losses of 19 (F) or 20 (HF) from fragment ions are also possible.[11]

-

Expected Key Fragments (EI-MS)

| m/z | Proposed Fragment |

|---|---|

| 193 | [C₆H₅F₂NO₂S]⁺˙ (Molecular Ion, M⁺˙) |

| 129 | [M - SO₂]⁺˙ |

| 95 | [C₆H₃F₂]⁺ |

Experimental Protocol: Electron Ionization Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like ethyl acetate or methanol.

-

Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC). The GC serves to separate the analyte from any impurities and introduce it into the mass spectrometer in a pure, gaseous state.

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion: A Synthesized Spectroscopic Identity

The structural identity of this compound is unequivocally established through the synthesis of data from NMR, IR, and MS. ¹H and ¹⁹F NMR define the substitution pattern on the aromatic ring through characteristic chemical shifts and complex spin-spin coupling networks. ¹³C NMR confirms the carbon skeleton and highlights the carbon-fluorine bonds via large coupling constants. IR spectroscopy provides a rapid fingerprint of the essential sulfonamide, aromatic, and C-F functional groups. Finally, mass spectrometry confirms the molecular weight and reveals a diagnostic fragmentation pathway involving the loss of SO₂. Together, these techniques provide a robust, self-validating dataset that serves as a definitive analytical certificate for this important chemical entity.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Evelhoch, J. L., Glickson, J. D., & Berkowitz, B. A. (1983). NMR studies of carbonic anhydrase-fluorinated benzenesulfonamide complexes. PubMed. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 3. 19 F NMR spectra of the solution taken at different times.... Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001372). Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,5-Difluorobenzamide - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 19F chemical library and 19F-NMR for a weakly bound complex structure - PMC. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

NIST. (n.d.). 2,5-Difluorobenzylamine. NIST WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Eurisotop. (n.d.). NMR Solvent data chart. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

DePauw University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]

-

Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]

-

Alkali Scientific. (n.d.). This compound, 1 X 1 g (553875-1G). Retrieved from [Link]

-

NIST. (n.d.). 2,5-Difluorobenzoic acid. NIST WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Japanese Pharmacopoeia. (n.d.). INFRARED REFERENCE SPECTRA. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,5-DIFLUOROBENZOTRIFLUORIDE - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). DFT study of the IR and Raman vibrational spectra of 2,5- difluorobenzonitrile. Correlations with other difluorobenzonitriles. Retrieved from [Link]

-

PubMed. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

PubMed Central. (n.d.). Ultra-fast label-free quantification and comprehensive proteome coverage with narrow-window data-independent acquisition. Retrieved from [Link]

-

PubMed. (2010). Sub-part-per-million precursor and product mass accuracy for high-throughput proteomics on an electron transfer dissociation-enabled orbitrap mass spectrometer. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,5-DIFLUOROBENZENE-1,4-DITHIOL - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

MDPI. (n.d.). Identification of Daphne genkwa and Its Vinegar-Processed Products by Ultraperformance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry and Chemometrics. Retrieved from [Link]

-

PubMed Central. (n.d.). Mass spectrometry-based proteomics of FFPE tissues: progress, limitations, and clinical translation barriers. Retrieved from [Link]

-

PubMed. (2024). Full Mass Range ΦSDM Orbitrap Mass Spectrometry for DIA Proteome Analysis. Retrieved from [Link]

Sources

- 1. NMR studies of carbonic anhydrase-fluorinated benzenesulfonamide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. colorado.edu [colorado.edu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. eurisotop.com [eurisotop.com]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Sub-part-per-million precursor and product mass accuracy for high-throughput proteomics on an electron transfer dissociation-enabled orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. whitman.edu [whitman.edu]

A Comprehensive Theoretical and Computational Guide to 2,5-Difluorobenzenesulfonamide: Molecular Insights for Drug Discovery

Introduction: The Significance of Fluorinated Sulfonamides in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and enzyme inhibitory properties[1][2]. The introduction of fluorine atoms into these pharmacophores can dramatically alter their physicochemical and biological profiles, enhancing properties such as metabolic stability, membrane permeability, and binding affinity. 2,5-Difluorobenzenesulfonamide (DFBSA) is a molecule of significant interest, combining the proven therapeutic scaffold of a benzenesulfonamide with the unique modulatory effects of di-fluorination. This technical guide provides a comprehensive theoretical and computational framework for the in-depth analysis of DFBSA, offering researchers and drug development professionals a roadmap to understanding its structural, electronic, and spectroscopic properties, and predicting its potential as a therapeutic agent.

This document moves beyond a simple recitation of methods, delving into the causality behind computational choices and providing self-validating protocols. We will explore the molecule's optimized geometry, vibrational modes, electronic landscape, and potential for intermolecular interactions, grounding our theoretical findings in established principles and validated through cross-correlation of different computational techniques.

Part 1: Molecular Structure and Conformational Analysis

The foundational step in any computational study is the accurate determination of the molecule's three-dimensional structure. This is not merely a geometric exercise; the conformation dictates how the molecule interacts with biological targets. For flexible molecules like sulfonamides, identifying the most stable conformer is critical.

Computational Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of quantum chemical calculations for systems of pharmaceutical interest due to its excellent balance of accuracy and computational cost. We employ the B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which has demonstrated high efficacy for predicting the geometries of organic molecules. The 6-311++G(d,p) basis set is selected to provide a robust description of the electronic structure, including polarization functions (d,p) to account for the non-uniform distribution of electron density in bonds and diffuse functions (++) to accurately model lone pairs and potential non-covalent interactions[3][4].

Protocol for Geometry Optimization:

-

Initial Structure Generation: A 2D sketch of this compound is created and converted to a 3D structure using molecular modeling software.

-

Conformational Search (for flexible molecules): While the benzene ring is rigid, rotation around the C-S and S-N bonds can lead to different conformers[5]. A systematic conformational search is recommended to identify the global minimum energy structure.

-

DFT Geometry Optimization: The initial structure is then optimized using the B3LYP/6-311++G(d,p) level of theory. This iterative process adjusts the atomic coordinates to find the lowest energy arrangement, corresponding to the equilibrium geometry.

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

Optimized Molecular Structure:

The optimized geometry of this compound reveals key structural parameters. The bond lengths and angles are influenced by the electron-withdrawing nature of the fluorine atoms and the sulfonamide group.

| Parameter | Typical Bond Length (Å) | **Typical Bond Angle (°) ** |

| C-F | 1.35 | |

| C-S | 1.77 | |

| S=O | 1.43 | |

| S-N | 1.63 | |

| O=S=O | ||

| C-S-N |

Note: The values presented are representative and would be precisely calculated in a specific computational run.

Part 2: Spectroscopic Characterization - A Bridge Between Theory and Experiment

Theoretical vibrational and NMR spectroscopy provides a powerful means to validate computational models against experimental data. A strong correlation between calculated and observed spectra lends confidence to the predicted electronic and structural properties of the molecule.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy probes the characteristic motions of atoms within a molecule. Theoretical frequency calculations can predict the positions and intensities of vibrational bands, aiding in the assignment of experimental spectra.

Protocol for Vibrational Analysis:

-

Frequency Calculation: Performed on the optimized geometry as described in Part 1. The output provides the harmonic vibrational frequencies.

-

Scaling: Calculated frequencies are systematically higher than experimental values due to the harmonic approximation. A scaling factor (typically ~0.96 for B3LYP) is applied to improve agreement.

-

Potential Energy Distribution (PED) Analysis: PED analysis is crucial for unambiguously assigning calculated frequencies to specific vibrational modes (e.g., C-F stretch, S=O asymmetric stretch)[3].

-

Spectrum Generation: The calculated frequencies and intensities are used to generate a theoretical FT-IR or FT-Raman spectrum, which can be directly compared with experimental data[6][7][8].

Key Vibrational Signatures of this compound:

| Vibrational Mode | **Expected Wavenumber Range (cm⁻¹) ** | Significance |

| N-H Stretch | 3300-3400 | Indicates the presence of the sulfonamide NH₂ group. |

| C-H Stretch (Aromatic) | 3000-3100 | Characteristic of the benzene ring. |

| S=O Asymmetric Stretch | 1300-1350 | Strong, characteristic band for sulfonamides. |

| S=O Symmetric Stretch | 1150-1180 | Strong, characteristic band for sulfonamides. |

| C-F Stretch | 1100-1300 | Indicates the presence of fluoro-substituents. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating theoretical ¹H and ¹³C NMR chemical shifts[7].

Protocol for NMR Calculation:

-

GIAO Calculation: Performed on the B3LYP/6-311++G(d,p) optimized geometry.

-

Reference Standard: Chemical shifts are calculated relative to a reference compound, typically Tetramethylsilane (TMS), calculated at the same level of theory.

-

Solvent Effects: For more accurate predictions, solvent effects can be included using a continuum model like the Polarizable Continuum Model (PCM).

Part 3: Electronic Properties and Chemical Reactivity

The electronic properties of a molecule are paramount to its function as a drug. They govern how it recognizes and interacts with its biological target.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor[9]. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity[10].

In this compound, the HOMO is expected to be localized primarily on the benzene ring and the nitrogen atom of the sulfonamide group, while the LUMO will likely be distributed over the electron-withdrawing sulfonamide group and the fluorinated ring. This distribution indicates the likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule[11]. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

-

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are favorable sites for electrophilic attack. In DFBSA, these regions are expected around the oxygen atoms of the sulfonamide group and potentially the fluorine atoms[12][13].

-

Blue Regions: Indicate positive electrostatic potential, electron-deficient, and are favorable sites for nucleophilic attack. These are typically found around the hydrogen atoms of the amine group[13].

The MEP map provides crucial insights for understanding non-covalent interactions, such as hydrogen bonding, which are vital for drug-receptor binding[14].

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units[15]. It quantifies charge transfer between orbitals, revealing the stabilizing effects of hyperconjugation and delocalization. For DFBSA, NBO analysis can elucidate the intramolecular interactions between the lone pairs of the oxygen and fluorine atoms and the antibonding orbitals of the benzene ring, which contribute to the molecule's overall stability and electronic properties[16][17].

Part 4: Application in Drug Development - Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex[18]. In drug discovery, it is used to predict how a ligand (like DFBSA) will bind to the active site of a target protein.

The Rationale for Docking Studies

Sulfonamides are known to inhibit various enzymes, such as carbonic anhydrases and dihydropteroate synthase[1][5]. Fluorinated benzenesulfonamides have also shown promise as inhibitors of amyloid-β aggregation, relevant to Alzheimer's disease[19][20]. A molecular docking study of DFBSA against such a target could reveal its potential as an inhibitor.

Protocol for Molecular Docking:

-

Target Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Use the DFT-optimized, low-energy conformation of DFBSA. Assign charges and define rotatable bonds.

-

Binding Site Definition: Identify the active site of the protein, typically a pocket or groove where the natural substrate binds.

-

Docking Simulation: Use a docking algorithm (e.g., AutoDock, Glide) to systematically sample different conformations and orientations of the ligand within the active site.

-

Scoring and Analysis: The docking poses are ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with the amino acid residues of the protein.

Conclusion

The theoretical and computational investigation of this compound provides a multi-faceted understanding of its fundamental properties. Through a synergistic application of DFT calculations for structural and spectroscopic analysis, and methods like MEP and HOMO-LUMO analysis for electronic characterization, we can construct a detailed molecular profile. This profile is not merely academic; it provides actionable intelligence for medicinal chemists. The predicted reactivity, sites for intermolecular interactions, and spectroscopic signatures form a robust foundation for designing new analogues and for interpreting experimental results. Furthermore, molecular docking studies can translate these fundamental properties into testable hypotheses about the molecule's biological activity, accelerating the journey from a promising scaffold to a potential therapeutic agent. This guide serves as a comprehensive, experience-driven framework for leveraging computational chemistry to unlock the full potential of fluorinated sulfonamides in modern drug discovery.

References

- The Shapes of Sulfonamides: A Rot

- Computational studies on Sulfonamide drug molecules by Density Functional Theory.

- Design, synthesis, characterization and computational docking studies of novel sulfonamide deriv

- Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base deriv

- Computational Studies on Sulfonamide Drug Molecules by Density Functional Theory | Request PDF.

- Maps of molecular electrostatic potentials (MEP) of compounds 1a-d.

- Synthesis, characterization and computational study of the newly synthetized sulfonamide molecule. OUCI.

- Molecular Structure, Vibrational Spectroscopy and Homo, Lumo Studies of 4-methyl-N-(2-methylphenyl) Benzene Sulfonamide Using DFT Method | Request PDF.

- Structural and computational insights into a benzene sulfonamide deriv

- Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a comput

- Molecular Electrostatic Potential (MEP).

- HOMO-LUMO surface map of (E)-4-((2-hydroxybenzylidene)amino)N-(thiazol-2-yl) benzene sulfonamide.

- Synthesis, structural, spectroscopic studies, NBO analysis, NLO and HOMO-LUMO of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide with experimental and theoretical approaches. PubMed.

- (PDF) Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships.

- Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. MDPI.

- Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis Authors:. ChemRxiv.

- Molecular Electrostatic potentials (MEP) mapped on the electron density surface calculated by the DFT/B3LYP method.

- Molecular Electrostatic Potential and Noncovalent Interactions in Deriv

- Investigation of the Activity of Benzenesulfonamide Derivative Molecules Against Gastric Cancer Proteins with Gaussian Calculations and Docking Analysis. Cumhuriyet Science Journal.

- (PDF) PHARMACEUTICAL SCIENCES MOLECULAR STRUCTURE, MULLIKEN AND HOMO-LUMO ANALYSIS OF 1,2,4-TRIAZOLO[3,4-B]-1,3,4-THIADIAZINE BENZENESULFONAMIDE DERIVATIVES BASED ON DFT CALCULATIONS.

- This compound 97 120022-63-1. Sigma-Aldrich.

- Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggreg

- Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships.

- Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.

- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv

- Inhibitory effects of fluorinated benzenesulfonamides on insulin fibrill

- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv

- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv

- Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF.

- Spectroscopic investigations of 2,5-Difluoronitrobenzene using Hartree-Fock (HF) and density functional theory (DFT) calculations | Request PDF.

- Vibrational spectra, normal coordinate analysis and thermodynamics of 2, 5-difluorobenzonitrile.

- FT-Raman and FT-IR spectra, ab initio and density functional studies of 2-amino-4,5-difluorobenzoic acid. PubMed.

- Scheme 1 Synthesis of 2,5-difluorobenzene diazonium tetrafluoroborate 3.

- Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Hirshfeld, AIM, NBO, Chemical Reactivity, In-Vitro and In-Silico Analysis of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide. figshare.

- Synthesis, Biological Evaluation, Molecular docking and DFT Calculations of Novel Benzenesulfonamide derivatives | Request PDF.

- Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). NIH.

- N-(fluoromethoxy)benzenesulfonamide | C7H8FNO3S | CID 164941152. PubChem - NIH.

- Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent. PMC - NIH.

- DFT Calculations of 2,5-Diphenyl Furan against SARS-CoV-2 Mpro based on Molecular Docking Approach | Request PDF.

- DFT and Molecular Docking Study of 1-(2´-Thiophen)-2-propen-1-one-3-(2,3,5-trichlorophenyl) (TTCP) Molecule as Antiviral to Covid-19 Main Protease. NIH.

- Synthesis and structure–activity relationships of aryl fluorosulfate-based inhibitors as novel antitubercular agents. NIH.

- DFT, hirshfeld and molecular docking studies of a hybrid compound - 2,4-Diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate as a promising anti -breast cancer agent. PubMed.

- Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson's, anti-lung cancer, and anti-human infectious agent. PMC.

- FT-IR, FT-Raman spectra, density functional computations of the vibrational spectra and molecular conformational analysis of 2,5-di-tert-butyl-hydroquinone. PubMed.

- DFT study of the IR and Raman vibrational spectra of 2,5- difluorobenzonitrile. Correlations with other difluorobenzonitriles. | Request PDF.

- This compound - Safety D

- 2,5-Difluorobenzonitrile - Optional[FTIR] - Spectrum. SpectraBase.

- Resolving ionization-induced distortions in 2,5-difluoropyridine: influences of meta-fluorination on electronic and vibr

- Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne. Organic Syntheses.

- FT-IR Spectral Signature of Sensitive and Multidrug-Resistant Osteosarcoma Cell-Derived Extracellular Nanovesicles. PMC - NIH. 4ykdIkN_VhvI-b4k0yzFU7WRIo=)

Sources

- 1. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization and computational study of the newly synthetized sulfonamide molecule [ouci.dntb.gov.ua]

- 5. mdpi.com [mdpi.com]

- 6. FT-Raman and FT-IR spectra, ab initio and density functional studies of 2-amino-4,5-difluorobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FT-IR, FT-Raman spectra, density functional computations of the vibrational spectra and molecular conformational analysis of 2,5-di-tert-butyl-hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. MEP [cup.uni-muenchen.de]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mkjc.in [mkjc.in]

- 17. Synthesis, structural, spectroscopic studies, NBO analysis, NLO and HOMO-LUMO of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide with experimental and theoretical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. DFT and Molecular Docking Study of 1-(2´-Thiophen)-2-propen-1-one-3-(2,3,5-trichlorophenyl) (TTCP) Molecule as Antiviral to Covid-19 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity Screening of 2,5-Difluorobenzenesulfonamide Derivatives

Abstract

The 2,5-difluorobenzenesulfonamide scaffold is a privileged structure in modern medicinal chemistry, serving as a cornerstone for the development of targeted therapeutic agents. Its unique electronic properties and structural rigidity make it an ideal candidate for designing potent and selective enzyme inhibitors. This guide provides an in-depth technical overview of the methodologies and strategic considerations for screening the biological activity of its derivatives. We will explore the entire screening cascade, from target selection and assay development to hit validation, with a focus on two primary therapeutic areas: anticancer and carbonic anhydrase inhibition. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed, self-validating protocols to guide experimental design and execution.

Introduction: The this compound Scaffold

Sulfonamides are a critical class of pharmacophores, renowned for their diverse pharmacological activities, including antibacterial, anticancer, and diuretic effects[1][2]. The introduction of fluorine atoms onto the phenyl ring, as in the this compound core, significantly modulates the molecule's physicochemical properties. The strong electron-withdrawing nature of fluorine can alter the pKa of the sulfonamide nitrogen, enhancing its binding affinity to metalloenzymes, and can improve metabolic stability and membrane permeability. These characteristics make fluorinated benzenesulfonamides particularly effective as inhibitors of enzymes like carbonic anhydrases (CAs) and various protein kinases, which are implicated in numerous pathologies[3][4][5].

The primary goal of a screening campaign for novel derivatives is to systematically evaluate their biological effects to identify "hits"—compounds that exhibit a desired activity against a specific biological target. This guide will use case studies to illustrate the screening process.

The Screening Cascade: From Strategy to Hit Confirmation

A well-designed screening cascade is essential for efficiently identifying promising lead compounds while minimizing false positives and negatives. The process is a multi-stage funnel designed to progressively narrow down a large library of compounds to a few validated hits.

Caption: A generalized workflow for a drug discovery screening cascade.

Case Study 1: Screening for Carbonic Anhydrase Inhibition

Expertise & Causality: Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[6][7] Certain isoforms, such as CA IX and CA XII, are overexpressed in various tumors, contributing to the acidification of the tumor microenvironment and promoting cancer progression.[5][8] The sulfonamide moiety is a classic zinc-binding group, making its derivatives prime candidates for CA inhibitors.[7][9] The screening goal here is to identify derivatives that potently inhibit tumor-associated CAs while showing selectivity over ubiquitous isoforms like CA I and II.

Primary Assay: Stopped-Flow CO₂ Hydration Assay

This is the gold standard for measuring CA activity. It directly measures the enzyme-catalyzed hydration of CO₂ by monitoring the associated pH change with an indicator dye.

Trustworthiness: The protocol's validity relies on precise controls. A non-inhibited enzyme control establishes the baseline catalytic rate, while a well-characterized inhibitor like Acetazolamide (AZA) serves as a positive control. The assay is performed in triplicate to ensure reproducibility.

Detailed Protocol:

-

Reagent Preparation:

-

Enzyme Stock: Prepare 10 µM stocks of recombinant human CA II, CA IX, and CA XII in sterile water. Store at -80°C.

-

Buffer: Prepare a 20 mM HEPES-Tris buffer, pH 7.4. The choice of buffer is critical; it must have a pKa near the assay pH but not interfere with the zinc active site.

-

Indicator: Prepare a 0.2 mM solution of a suitable pH indicator (e.g., p-nitrophenol) in the assay buffer.

-

Substrate: Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water for at least 30 minutes immediately before the experiment.

-

Test Compounds: Prepare 10 mM stock solutions of this compound derivatives in DMSO. Create serial dilutions in assay buffer.

-

-

Experimental Procedure (Stopped-Flow Instrument):

-

Equilibrate two syringes of the stopped-flow instrument to 25°C.

-

Load Syringe 1 with the enzyme solution (e.g., 1 µM final concentration) and the test compound at various concentrations, pre-incubated for 15 minutes.

-

Load Syringe 2 with the CO₂-saturated water solution.

-

Rapidly mix the contents of the two syringes. The reaction is initiated.

-

Monitor the change in absorbance of the pH indicator over time (e.g., at 400 nm for p-nitrophenol). The initial rate of reaction is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial velocity (V₀) from the linear phase of the reaction curve for each compound concentration.

-

Determine the percentage of inhibition relative to the DMSO vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Data Presentation

Results from the primary screen should be tabulated to compare the potency and selectivity of the derivatives.

| Compound ID | R-Group | hCA II IC₅₀ (nM) | hCA IX IC₅₀ (nM) | hCA XII IC₅₀ (nM) | Selectivity Index (CA II / CA IX) |

| DFBS-001 | -H | 250.5 | 35.2 | 12.4 | 7.1 |

| DFBS-002 | -CH₂-Cyclohexyl | 180.3 | 8.9 | 4.5 | 20.3 |

| DFBS-003 | -CH₂-Phenyl | 155.6 | 5.6 | 3.1 | 27.8 |

| Acetazolamide | (Positive Control) | 12.1 | 25.7 | 5.7 | 0.5 |

Note: Data are hypothetical but representative of published findings for similar sulfonamide series.[5][8]

Case Study 2: Screening for Anticancer Activity

Expertise & Causality: Beyond specific enzyme targets, it is crucial to assess the effect of compounds on whole cells. A primary screen for anticancer activity measures a compound's ability to inhibit cell proliferation or induce cell death.[10][11] The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which generally correlates with cell viability.[12][13] A decrease in metabolic activity is indicative of either cytotoxicity or cytostatic effects.

Primary Assay: MTT Cell Proliferation Assay

The assay relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) by mitochondrial dehydrogenases in living cells to form purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells.

Trustworthiness: This protocol's integrity depends on several factors. A uniform cell seeding density is critical for reproducibility.[14] Controls must include untreated cells (negative control) and cells treated with a known cytotoxic drug like Doxorubicin (positive control). A "blank" control (media and MTT only) is used to subtract background absorbance.[14]

Detailed Protocol:

-

Cell Culture & Seeding:

-

Culture a human cancer cell line (e.g., MCF-7 breast cancer or HCT-116 colon cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.[15]

-

Harvest cells during the exponential growth phase. Perform a cell count using a hemocytometer or automated cell counter.

-

Seed 5,000 cells per well in 100 µL of media into a 96-well plate. Incubate for 24 hours to allow cells to attach.[14]

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivatives in culture media from DMSO stocks. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

-

Remove the old media from the wells and add 100 µL of media containing the test compounds at various concentrations.

-

Incubate the plates for 72 hours. The incubation time is chosen to allow for multiple cell doubling cycles.[16]

-

-

MTT Addition and Solubilization:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 20 µL of the MTT solution to each well and incubate for another 4 hours at 37°C. Viable cells will form purple formazan crystals.[14]

-

Carefully aspirate the media from each well.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[12]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Plot the percentage of viability against the logarithm of compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

-

Hit Confirmation and Secondary Assays

Compounds showing potent activity (e.g., GI₅₀ < 10 µM) in the primary screen are designated as "hits." These hits must then be advanced to secondary assays to confirm their mechanism of action (MoA).

Caption: Logic flow for secondary assays to validate a primary anticancer hit.

-

Cell Cycle Analysis: Determines if the compound arrests the cell cycle at a specific phase (e.g., G1/S or G2/M), which is a common mechanism for anticancer drugs.[10]

-

Apoptosis Assays: Using techniques like Annexin V staining or caspase activity assays, these tests confirm if the compound induces programmed cell death.[11]

-

Target Engagement Assays: If a specific molecular target is hypothesized (e.g., a protein kinase), a target-based assay is essential. This could involve an in vitro kinase inhibition assay or a Western blot to measure the phosphorylation status of a downstream substrate in treated cells.

Conclusion